molecular formula C11H11NO2 B2763169 6'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1823366-67-1

6'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B2763169
CAS No.: 1823366-67-1
M. Wt: 189.214
InChI Key: XIKMUFAOPDTESY-UHFFFAOYSA-N
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Description

6'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one, also known as SPI-1005, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. SPI-1005 is a cyclopropane-containing spirooxindole that exhibits anti-inflammatory, antioxidant, and neuroprotective properties.

Scientific Research Applications

Synthetic Pathways and Derivative Formation

A novel synthetic pathway to spiro compounds, similar to 6'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one, has been developed, demonstrating the utility of these compounds in creating diverse chemical structures. This methodology involves several steps, starting with the formation of cycloadducts and leading to various spiro derivatives, highlighting the compound's versatility in synthetic organic chemistry (Beccalli, Clerici, & Gelmi, 2003).

Catalyst-Free Synthesis

Another critical application of compounds within this class is the catalyst-free and highly diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones, demonstrating an efficient approach to these structures using ethyl diazoacetate in a mixture of ethanol–acetonitrile. This method emphasizes the compound's role in facilitating straightforward synthetic routes to complex structures without the need for catalysts (Maurya et al., 2014).

Potential Anticancer Agents

Spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized and evaluated for their biological activity against various human cancer cell lines. Certain derivatives within this class showed promising anticancer activity, with compounds exhibiting significant activity against prostate cancer cell lines. This application underscores the potential of these compounds in developing new anticancer therapies, highlighting their importance in medicinal chemistry research (Reddy et al., 2015).

Photochromic Properties and Sensing Applications

The spiro compounds class, including this compound, has found applications in creating photochromic materials. These materials exhibit unique properties useful in sensing applications, particularly in the detection of specific ions or molecules. The novel spirooxazine derivatives, for example, have been successfully synthesized and utilized for colorimetric detection of mercury ions, demonstrating the compound's applicability in environmental monitoring and safety (Pattaweepaiboon et al., 2020).

Corrosion Inhibition

Spiro compounds have also shown effectiveness as corrosion inhibitors, protecting materials from degradation in aggressive environments. This application is critical in industrial processes where material longevity and integrity are paramount. The synthesized spiropyrimidinethiones, related to the spiro[cyclopropane-1,3'-indolin]-2'-ones, have demonstrated significant inhibition effects on mild steel corrosion in acidic solutions, highlighting the compound's role in materials science and engineering (Yadav, Sinha, Kumar, & Sarkar, 2015).

Properties

IUPAC Name

6-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-14-7-2-3-8-9(6-7)12-10(13)11(8)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKMUFAOPDTESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3(CC3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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